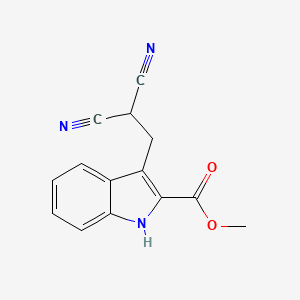
methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate” is likely a complex organic compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “2,2-dicyanoethyl” part suggests the presence of a nitrile group, which is a functional group known for its reactivity and usefulness in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole and dicyanoethyl groups. It would be interesting to analyze the compound’s structure using techniques like NMR or mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the nitrile and carboxylate groups. These groups are known to participate in various chemical reactions, including nucleophilic addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Investigations
Research has shown that methyl indole-3-carboxylate derivatives, including structures analogous to "methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate", have been synthesized for their potential antitumor properties. These compounds have been structurally characterized to understand their solid-state conformations, aiding in the elucidation of their biological activities (Niemyjska et al., 2012).
Carboxylation and Carbamoylation
The exploration into the carboxylation and ethoxycarbonylation of indoles has led to methods for synthesizing indole-3-carboxylic acids and ethyl indole-3-carboxylates. These methodologies enhance the chemical repertoire available for the modification of indoles, enabling the production of compounds with varied biological activities (Nemoto et al., 2016).
Fluorescence Studies
Methyl 3-arylindole-2-carboxylates have been synthesized and their fluorescence properties investigated. This research is significant for developing new fluorescent probes, which could have applications in biological imaging and diagnostics (Queiroz et al., 2007).
Antiproliferative and Antimetastatic Activities
Novel β-carboline-based N-heterocyclic carbenes derived from methyl indole carboxylates have shown promising antiproliferative and antimetastatic activities against human breast cancer cells. These compounds provide insights into the development of new therapeutic agents (Dighe et al., 2015).
Membrane Interaction Studies
Indole derivatives have been studied for their ability to form stable vesicles, suggesting a role for tryptophan-like compounds as membrane anchors in proteins. This research has implications for understanding membrane protein interactions and the design of biomimetic materials (Abel et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)13-11(6-9(7-15)8-16)10-4-2-3-5-12(10)17-13/h2-5,9,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXCCSQCWOORKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)CC(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
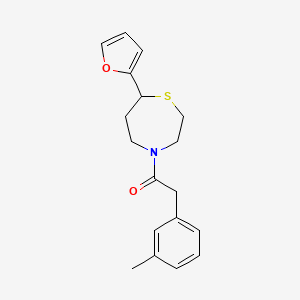
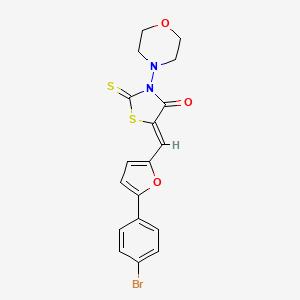
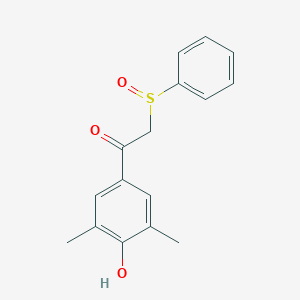
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
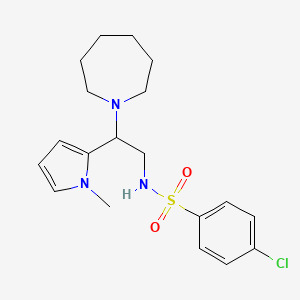
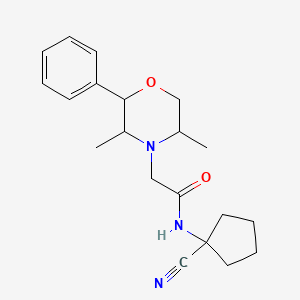
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

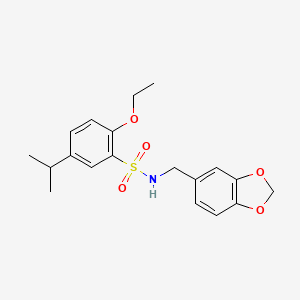

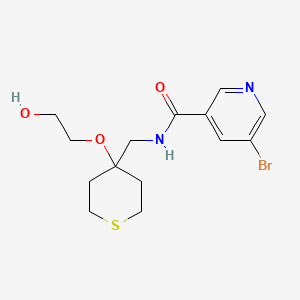
![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)
